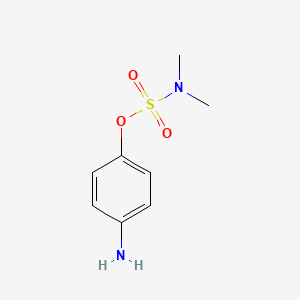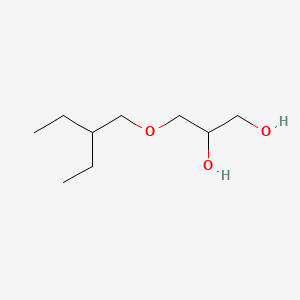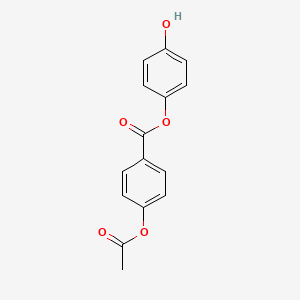
4-Hydroxyphenyl 4-(acetyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl 4-(acetyloxy)benzoate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxyphenyl group and an acetyloxybenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-(acetyloxy)benzoate typically involves the esterification of hydroquinone with p-hydroxybenzoic acid. This reaction is carried out in the presence of an esterification catalyst in a reaction medium where the reactants are predominantly dispersed . Another method involves the cleavage of 1,4-bis(benzoyl)hydroquinone derivatives with alkali metal alkanolates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyphenyl 4-(acetyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Brominated derivatives
Applications De Recherche Scientifique
4-Hydroxyphenyl 4-(acetyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel polymers and liquid-crystalline materials.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used in the production of high-performance materials and coatings
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenyl 4-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxybenzoic acid
- Vanillic acid
- Protocatechuic acid
- Gallic acid
Uniqueness
4-Hydroxyphenyl 4-(acetyloxy)benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in polymer synthesis and material science .
Propriétés
Numéro CAS |
74783-97-4 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) 4-acetyloxybenzoate |
InChI |
InChI=1S/C15H12O5/c1-10(16)19-13-6-2-11(3-7-13)15(18)20-14-8-4-12(17)5-9-14/h2-9,17H,1H3 |
Clé InChI |
MKJMFCTYFPANDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)
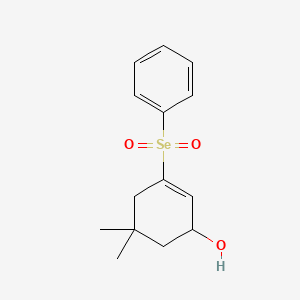
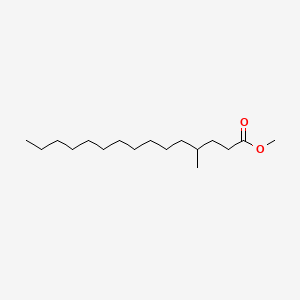
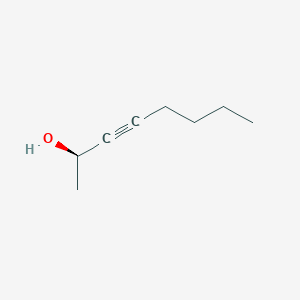
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
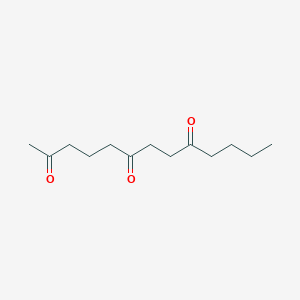
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
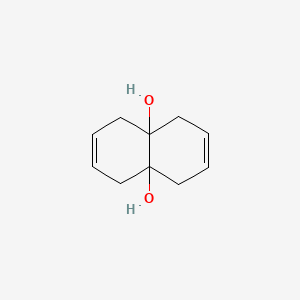
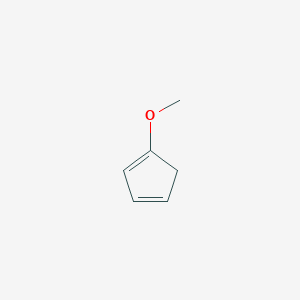
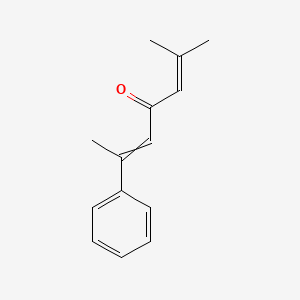
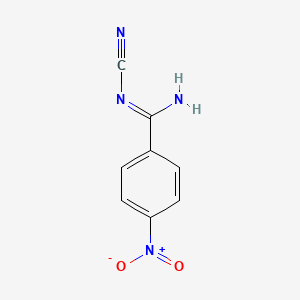
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
